10-ethyl-N'-hydroxy-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboximidamide
Vue d'ensemble
Description
10-ethyl-N'-hydroxy-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboximidamide is a useful research compound. Its molecular formula is C16H15N3O2S and its molecular weight is 313.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Enantioselectivity : A study by Deng et al. (2017) explored the highly enantioselective synthesis of 11-substituted 10,11-dihydrodibenzo[b,f][1,4]thiazepines, highlighting the use of proline as an organocatalyst. This process is efficient for synthesizing optically active derivatives, including those with a carbonyl functional group, offering high yields and enantioselectivities (Deng, Huang, Xu, Shi, & Wang, 2017).
Green Synthesis Methodology : Mahale et al. (2008) reported a green process for synthesizing 11-{4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl}dibenzo[b,f][1,4]thiazepine. This process is noteworthy for its high conversion rate, absence of impurities, and use of water as the solvent, highlighting an environmentally friendly approach (Mahale, Kumar, Singh, Ramaswamy, & Waghmode, 2008).
Chemical Reactions and Compound Formation : Yale (1978) investigated the Pummerer Rearrangement with dibenzo[b,e][1,4]-thiazepine derivatives, leading to the formation of a novel tetracycle. This research contributes to understanding the chemical behavior of thiazepine derivatives under specific conditions (Yale, 1978).
Novel Synthetic Strategies : Saha, Wadhwa, and Sharma (2015) developed a two-step synthetic protocol for a new class of dihydrodibenzo[b,f][1,4]thiazepine-11-carboxamides, employing copper-mediated conditions and Ugi–Joullie reactions. This research provides a pathway for synthesizing unexplored dibenzo[b,f][1,4]thiazepine carboxamides (Saha, Wadhwa, & Sharma, 2015).
Pharmacokinetics in Epilepsy Treatment : Marchi et al. (2005) conducted a pilot study on the brain-to-plasma partition of a related compound, 10,11-dihydro-10-hydroxy-5H-dibenzo[b,f]azepine-5-carboxamide, in epilepsy patients. This study provides insights into the drug's metabolism and its potential as an epilepsy treatment (Marchi et al., 2005).
Radioactive Labeling for Research : Saadatjoo et al. (2016) synthesized a carbon-14 labeled analog of a similar compound for research purposes, demonstrating the utility of radioactive labeling in studying the pharmacokinetics and metabolic pathways of these compounds (Saadatjoo, Javaheri, Saemian, & Amini, 2016).
Propriétés
IUPAC Name |
5-ethyl-N'-hydroxy-6-oxobenzo[b][1,4]benzothiazepine-3-carboximidamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-2-19-12-9-10(15(17)18-21)7-8-14(12)22-13-6-4-3-5-11(13)16(19)20/h3-9,21H,2H2,1H3,(H2,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLHNSCCZGRVRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)C(=NO)N)SC3=CC=CC=C3C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(C=CC(=C2)/C(=N/O)/N)SC3=CC=CC=C3C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.